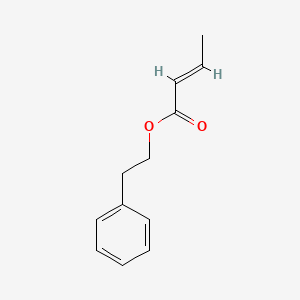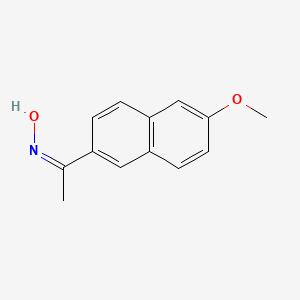
Phenethyl crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C12H14O2 and is known for its pleasant, dry-and-sweet, mildly rosy-musty odor with a warm-herbaceous undertone . This compound is used in various applications, including perfumery and flavoring.
Vorbereitungsmethoden
Phenethyl crotonate is typically synthesized through azeotropic esterification. This process involves the reaction of phenethyl alcohol with crotonic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is refluxed, and water is removed azeotropically to drive the reaction to completion . Industrial production methods follow similar principles but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Phenethyl crotonate undergoes several types of chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenethyl alcohol and crotonic acid.
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Polymerization: Crotonates, including this compound, can undergo group-transfer polymerization using organic superacid catalysts.
Wissenschaftliche Forschungsanwendungen
Phenethyl crotonate has several scientific research applications:
Perfumery: It is used as a fragrance ingredient in various perfumes, providing a warm and herbaceous undertone.
Polymer Science: Crotonates, including this compound, are used in the synthesis of high-performance polymer materials through group-transfer polymerization.
Biological Research: Crotonates have been studied for their role in post-translational modifications, such as crotonylation, which can regulate gene expression and protein function.
Wirkmechanismus
The mechanism of action of phenethyl crotonate in biological systems involves its conversion to crotonyl-CoA, which can then participate in crotonylation of proteins. This post-translational modification can affect gene expression and protein function by altering the structure and interactions of histones and other proteins .
Vergleich Mit ähnlichen Verbindungen
Phenethyl crotonate can be compared to other esters of crotonic acid, such as:
Methyl crotonate: Used in polymer synthesis with a higher glass-transition temperature compared to poly(methyl methacrylate).
Ethyl crotonate: Similar applications in polymer science with different physical properties.
Butyl crotonate: Another ester with applications in polymer synthesis and different thermal stability.
This compound is unique due to its specific odor profile and its applications in both perfumery and polymer science.
Eigenschaften
CAS-Nummer |
6289-54-9 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-phenylethyl but-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
DVHGIHSWUYRIPZ-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OCCC1=CC=CC=C1 |
Isomerische SMILES |
C/C=C/C(=O)OCCC1=CC=CC=C1 |
Kanonische SMILES |
CC=CC(=O)OCCC1=CC=CC=C1 |
| 68141-20-8 6289-54-9 |
|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)
![2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic Acid](/img/structure/B1638154.png)


